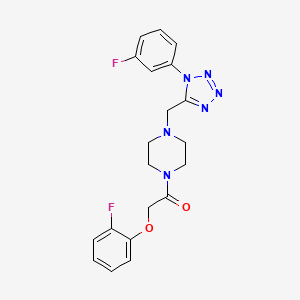
2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves several key steps:
Formation of 3-fluorophenyl tetrazole: : The tetrazole group is typically introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Alkylation of piperazine: : The piperazine ring is functionalized by attaching the 3-fluorophenyl tetrazole unit through an alkylation reaction.
Coupling with 2-fluorophenoxy ethyl halide: : Finally, the functionalized piperazine is coupled with 2-fluorophenoxy ethyl halide to form the target compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the synthetic routes for scalability. This includes the use of continuous flow reactors, greener solvents, and process intensification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, potentially forming quinone derivatives or N-oxides.
Reduction: : Reduction reactions might target the nitrogen heterocycles, such as the tetrazole group.
Substitution: : The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Common reducing agents include lithium aluminium hydride or hydrogen gas over a palladium catalyst.
Substitution: : Reagents like sodium amide or sodium ethoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but may include various substituted derivatives and modified heterocycles.
Scientific Research Applications
Chemistry
Organic Synthesis: : As a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: : Potential use as a lead compound for designing new pharmaceuticals.
Biology
Biochemical Probes: : Can be used to study biological processes and interactions at the molecular level.
Enzyme Inhibition Studies: : May act as a potential inhibitor for various enzymes, aiding in biochemical research.
Medicine
Drug Development: : Research into its efficacy as a therapeutic agent for treating certain diseases or conditions.
Pharmacokinetics: : Studying the absorption, distribution, metabolism, and excretion of the compound.
Industry
Material Science:
Chemical Manufacturing: : As a precursor or intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action for 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. Given its structure, it can interact with:
Receptor Binding: : Potential to bind to biological receptors, modulating their activity.
Enzyme Interaction: : Inhibition or activation of enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
When compared to similar compounds, such as other piperazine or tetrazole derivatives, 2-(2-fluorophenoxy)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone stands out due to:
Unique Fluorination: : Presence of fluorine atoms enhances its chemical stability and bioavailability.
Dual Functionalization: : Combination of tetrazole and piperazine moieties provides diverse reactivity and potential biological activity.
List of Similar Compounds
1-(3,4-Difluorophenyl)piperazine
1-(4-(2-Fluorophenyl)piperazin-1-yl)ethanone
3-(1H-Tetrazol-5-yl)phenol
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N6O2/c21-15-4-3-5-16(12-15)28-19(23-24-25-28)13-26-8-10-27(11-9-26)20(29)14-30-18-7-2-1-6-17(18)22/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHGDMCOIMOLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2699259.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)
![4-[(4-nitrobenzenesulfonamido)methyl]benzene-1-sulfonamide](/img/structure/B2699262.png)



![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2699270.png)

![6-ethoxy-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2699273.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699276.png)
![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclobutanecarboxamide](/img/structure/B2699281.png)
![N-(5-(tert-butyl)isoxazol-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2699282.png)
